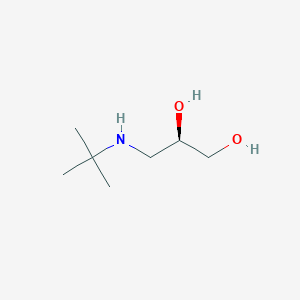

(2R)-3-(tert-butylamino)propane-1,2-diol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-(tert-butylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMVCAZXJMSOX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59207-70-4 | |

| Record name | 1-tert-Butylamino-2,3-propanediol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059207704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6W84D5I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiomerically Pure 2r 3 Tert Butylamino Propane 1,2 Diol

Enantioselective Synthesis Pathways

The creation of the specific stereochemistry in (2R)-3-(tert-butylamino)propane-1,2-diol can be achieved through several distinct and effective pathways, each leveraging different principles of asymmetric synthesis.

One of the most direct and widely employed methods for synthesizing chiral amino alcohols is the ring-opening of a chiral epoxide with an appropriate amine. This approach takes advantage of the "chiral pool," utilizing readily available, enantiomerically pure starting materials to transfer chirality to the target molecule.

(R)-epichlorohydrin is a versatile and commercially available C3 chiral building block, making it an ideal starting material for the synthesis of this compound. niscpr.res.in The synthesis typically involves a two-step process: the nucleophilic attack of tert-butylamine (B42293) on the epoxide ring, followed by the hydrolysis of the resulting chlorohydrin intermediate.

An alternative, though more indirect, route involves protecting the diol functionality first. For instance, (R)-epichlorohydrin can be reacted with acetone (B3395972) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.inresearchgate.net This protected intermediate can then react with tert-butylamine to displace the chloride, followed by acidic deprotection to yield the final diol product. This multi-step approach can sometimes offer better control and higher yields.

Table 1: Example Synthesis Pathway from (R)-Epichlorohydrin

| Step | Reactants | Key Reagents/Catalysts | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | (R)-Epichlorohydrin, tert-Butylamine | - | (R)-1-chloro-3-(tert-butylamino)propan-2-ol | Ring-opening of epoxide |

| 2 | (R)-1-chloro-3-(tert-butylamino)propan-2-ol | Base (e.g., NaOH) | (R)-3-(tert-butylamino)propane-1,2-diol | Hydrolysis and ring closure/rearrangement |

The success of the epoxide ring-opening strategy hinges on the regioselectivity of the nucleophilic attack. In the reaction between (R)-epichlorohydrin and tert-butylamine, the amine preferentially attacks the terminal, less sterically hindered carbon atom (C1) of the epoxide ring. This is characteristic of SN2 reactions under neutral or basic conditions. This high regioselectivity ensures the formation of the desired 1-amino-2-ol constitutional isomer. rsc.org

Stereochemically, the SN2 attack occurs with an inversion of configuration at the carbon atom being attacked. However, since the nucleophilic attack happens at C1, which is not the chiral center (C2), the original stereoconfiguration at C2 is preserved. Therefore, starting with (R)-epichlorohydrin directly leads to the (R)-configured product, ensuring the stereochemical integrity of the synthesis.

Asymmetric catalysis offers an elegant way to generate chirality without relying on a stoichiometric source of chirality from the starting material. nih.govmdpi.com A prominent strategy is the Sharpless Asymmetric Dihydroxylation. This method can convert an alkene into a chiral diol with high enantioselectivity using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

For the synthesis of this compound, a suitable precursor would be N-allyl-tert-butylamine. The asymmetric dihydroxylation of this alkene using an AD-mix-β formulation (which typically yields the R,R-diol) would produce the desired this compound. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) dictates which enantiomer of the diol is formed. mdpi.comencyclopedia.pub This method is powerful because it creates two stereocenters simultaneously with predictable stereochemistry.

Table 2: Sharpless Asymmetric Dihydroxylation Approach

| Substrate | Catalyst System | Product | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| N-allyl-tert-butylamine | OsO₄ (catalytic), AD-mix-β | This compound | Often >95% |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After serving their purpose, they are removed, having imparted chirality to the molecule of interest.

A plausible strategy for synthesizing this compound could employ a chiral auxiliary such as one of Evans' oxazolidinones. For example, an achiral acid derivative could be attached to the chiral auxiliary. Subsequent stereoselective alkylation or reduction, where the bulky auxiliary blocks one face of the molecule, would create the desired stereocenter. A well-established chiral auxiliary for amine synthesis is tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of (R)-tert-butanesulfinamide with a suitable keto-aldehyde or related precursor, followed by diastereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the auxiliary, provides a robust route to the chiral amino alcohol.

Chemoenzymatic methods combine the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis to produce enantiomerically pure compounds. nih.gov Two primary enzymatic strategies are applicable here: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Kinetic Resolution: A racemic mixture of 3-(tert-butylamino)propane-1,2-diol (B3395246) can be subjected to enzymatic resolution. Lipases are commonly used for this purpose. In the presence of an acyl donor (like vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer (e.g., the S-enantiomer) much faster than the other. This leaves the unreacted (R)-enantiomer in high enantiomeric purity, which can then be separated from the acylated (S)-enantiomer. researchgate.net

Enzymatic Hydrolysis: Another approach is the kinetic resolution of a racemic epoxide, such as (R,S)-N-(oxiran-2-ylmethyl)-tert-butylamine, using an epoxide hydrolase. The enzyme selectively hydrolyzes one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer unreacted and optically enriched. rsc.org This allows for the separation of the desired chiral epoxide or diol.

Table 3: Comparison of Chemoenzymatic Strategies

| Strategy | Enzyme Type | Substrate | Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | (R,S)-3-(tert-butylamino)propane-1,2-diol | Selective acylation of one enantiomer, leaving the other (e.g., R-form) unreacted and enriched. |

| Asymmetric Hydrolysis | Epoxide Hydrolase | (R,S)-N-(oxiran-2-ylmethyl)-tert-butylamine | Selective hydrolysis of one epoxide enantiomer to the diol, leaving the other enantiomer enriched. |

Chiral Epoxide Ring-Opening Reactions with Nucleophilic Amines

Optimization of Reaction Parameters and Conditions for High Stereopurity

The choice of solvent is a critical factor in the synthesis of this compound, particularly in the common method involving the nucleophilic ring-opening of an epoxide. Protic solvents, such as water or various alcohols, are typically employed for this reaction. These solvents can facilitate the necessary protonation of the alkoxide intermediate that forms after the epoxide ring is opened by tert-butylamine. The solvent's polarity and its ability to form hydrogen bonds can influence the reaction rate and the stability of transition states, thereby affecting both yield and the stereochemical outcome.

Temperature control is another essential parameter for maximizing stereopurity. In many asymmetric reactions, lowering the temperature can lead to an increase in enantiomeric excess. mdpi.com This is because the energy difference between the diastereomeric transition states leading to the R and S enantiomers becomes more significant relative to the available thermal energy, thus favoring the formation of the desired enantiomer. However, reducing the temperature often slows down the reaction rate, necessitating a careful balance to achieve both high enantioselectivity and practical conversion times. mdpi.com The optimal temperature profile is therefore specific to the chosen reactants, catalysts, and solvent system.

The synthesis of this compound from an enantiopure C3 synthon like (R)-glycidol involves the ring-opening of the epoxide by tert-butylamine. The regioselectivity of this reaction is crucial for obtaining the desired 1,2-diol structure. The reaction predominantly favors the nucleophilic attack at the less sterically hindered terminal carbon atom of the epoxide, which leads to the correct 3-(tert-butylamino)propane-1,2-diol isomer.

While sterics often control the outcome, catalysts can be employed to further enhance regioselectivity. Lewis acids, for instance, can play a significant role in such reactions. nih.govmdpi.com By coordinating to the oxygen atom of the epoxide ring, a Lewis acid can polarize the C-O bonds, making the carbon atoms more electrophilic. This activation can influence which carbon atom is preferentially attacked by the nucleophile. The choice of Lewis acid and its coordination geometry can therefore be used to direct the nucleophilic attack to a specific carbon, enhancing the regioselectivity of the ring-opening reaction and minimizing the formation of undesired isomers. researchgate.net Similarly, Brønsted acids have been used as catalysts in the conversion of glycerol (B35011) to related chloropropanediols, demonstrating the utility of acid catalysis in modifying the propanediol (B1597323) backbone. scielo.br

Resolution of Racemic 3-(tert-butylamino)propane-1,2-diol

When a direct asymmetric synthesis is not employed, a racemic mixture of 3-(tert-butylamino)propane-1,2-diol is produced. The separation of the desired (2R)-enantiomer from its (2S)-counterpart is then necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary technique for this purpose.

Chiral stationary phases (CSPs) are the cornerstone of enantioseparation by HPLC. Polysaccharide-based CSPs, such as those in the Chiralpak series, are widely used for the resolution of 3-(tert-butylamino)propane-1,2-diol enantiomers. Columns like Chiralpak IC, which is based on cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have shown excellent selectivity for this compound. Other successful separations have been performed on Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AS. researchgate.net

The selection of the CSP is the most critical step, as the separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. Studies have shown that Chiralpak IC provides very good resolution for the enantiomers of 3-(tert-butylamino)propane-1,2-diol.

Interactive Table: Chromatographic Conditions for Enantioseparation on Chiralpak IC

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:ethanol (B145695):formic acid:diethylamine (B46881) (70:30:0.1:0.1 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| Resolution (Rs) | > 5.0 |

| Retention Time (R-enantiomer) | ~7.5 min |

| Retention Time (S-enantiomer) | ~10.3 min |

Data sourced from Vele et al. (2015).

The mobile phase composition is a key variable that must be optimized to achieve baseline separation of the enantiomers. For normal-phase chromatography on polysaccharide-based CSPs, the mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier, usually an alcohol such as ethanol. researchgate.net

The ratio of hexane (B92381) to ethanol significantly affects retention times and resolution. Furthermore, the addition of small amounts of acidic and basic modifiers can dramatically improve peak shape and chromatographic efficiency. For the separation of 3-(tert-butylamino)propane-1,2-diol, which is a basic compound, adding additives like formic acid and diethylamine to the mobile phase has been shown to play an important role in enhancing the resolution between the enantiomers on a Chiralpak IC column. These additives can suppress unwanted interactions between the basic analyte and residual silanol (B1196071) groups on the silica (B1680970) support and improve the interactions with the chiral selector.

Interactive Table: Mobile Phase Development for Enantioseparation

| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Temperature | Resolution (Rs) | Source |

|---|---|---|---|---|

| Chiralpak IC | n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1) | 30°C | > 5.0 |

| Chiralpak AD-H | n-hexane:ethanol (70:30) | 40°C | 1.6 | researchgate.net |

Following the synthesis or resolution step, the crude product must be purified to remove byproducts, unreacted starting materials, and residual solvents. A multi-step approach is often necessary to achieve the high purity required for pharmaceutical applications.

A typical post-synthetic workup begins with quenching the reaction, often by adding an acidic solution to neutralize the basic reaction mixture. mdpi.com This is followed by a series of liquid-liquid extractions to separate the target compound from water-soluble and organic-soluble impurities. Solvents like ethyl acetate (B1210297) are commonly used for this purpose. mdpi.com The combined organic layers are then washed, often with a brine solution, to remove residual water and water-soluble components, before being dried over an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate. mdpi.com

After the initial extraction and drying, the solvent is removed by evaporation under reduced pressure. mdpi.com The resulting crude product may require further purification. For solid compounds like 3-(tert-butylamino)propane-1,2-diol, recrystallization is a powerful technique. mdpi.com This involves dissolving the crude material in a suitable hot solvent system and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor. The low solubility of 3-(tert-butylamino)propane-1,2-diol in non-polar solvents like n-hexane can be exploited in this context. researchgate.net For non-solid products or when recrystallization is ineffective, vacuum distillation can be employed to purify the compound based on differences in boiling points. google.com

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2r 3 Tert Butylamino Propane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of (2R)-3-(tert-butylamino)propane-1,2-diol, confirming the connectivity of atoms and providing insight into the compound's three-dimensional structure.

The ¹H NMR spectrum of this compound provides a distinct signature for each proton environment within the molecule. The tert-butyl group gives rise to a prominent singlet integrating to nine protons, a characteristic signal found significantly upfield. The protons on the propane (B168953) backbone appear as a series of multiplets due to spin-spin coupling. The methine proton (H-2) and the two sets of methylene (B1212753) protons (H-1 and H-3) can be distinguished by their chemical shifts and coupling patterns. The labile protons of the hydroxyl (OH) and amine (NH) groups may appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum would display five distinct signals corresponding to the four unique carbons of the tert-butyl group (one quaternary and three methyl carbons) and the three carbons of the propanediol (B1597323) backbone. The chemical shifts of the carbons bonded to oxygen (C-1 and C-2) would be in the typical downfield region for alcohols, while the carbon attached to the nitrogen (C-3) would appear at a slightly more upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.1 | Singlet | 9H |

| H-3 | ~2.6 - 2.8 | Multiplet | 2H |

| H-1 | ~3.4 - 3.6 | Multiplet | 2H |

| H-2 | ~3.7 - 3.9 | Multiplet | 1H |

| -NH, -OH | Variable | Broad Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(C H₃)₃ | ~29 |

| -C (CH₃)₃ | ~50 |

| C-3 (-CH₂-NH) | ~53 |

| C-1 (-CH₂-OH) | ~67 |

| C-2 (-CH-OH) | ~72 |

Utility of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Elucidating Complete Molecular Architecture

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the complete molecular architecture.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, the proton at the C-2 position would show cross-peaks with the protons at C-1 and C-3, definitively establishing the connectivity of the propane backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the unequivocal assignment of each carbon signal by linking it to its attached proton(s). For example, the carbon signal predicted around 72 ppm would show a cross-peak with the proton signal predicted around 3.8 ppm, confirming their assignment to the C-2/H-2 position.

Mass Spectrometry (e.g., ESI-MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pathways of the molecule. For a compound with the formula C₇H₁₇NO₂, the expected monoisotopic mass is approximately 147.126 g/mol . nih.govnih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule, [M+H]⁺, at m/z 148.1338.

The fragmentation pattern in mass spectrometry provides structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This can result in the loss of a tert-butyl radical to form a fragment ion, or more commonly, the formation of a stable iminium ion. The base peak is often observed at m/z 88, resulting from the cleavage between C2 and C3, retaining the charge on the nitrogen-containing fragment.

Loss of Water: The diol functionality can easily lose a molecule of water (18 Da) from the molecular ion, leading to a peak at m/z 129.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 148 | [M+H]⁺ (Protonated Molecule) |

| 130 | [M+H - H₂O]⁺ |

| 88 | [CH₂(OH)CH(OH)CH₂NH=C(CH₃)₂]⁺ (from rearrangement) or more likely [H₂N(tBu)CH₂]⁺ |

| 74 | [CH(OH)CH₂OH]⁺ |

| 58 | [CH₂=N(H)C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its amine, hydroxyl, and alkane moieties.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which corresponds to the stretching vibrations of the O-H groups from the diol and the N-H group of the secondary amine. The broadness is due to hydrogen bonding.

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of the aliphatic C-H bonds in the tert-butyl and propane groups.

N-H Bending: A bending vibration for the secondary amine (N-H) is typically observed around 1550-1650 cm⁻¹.

C-O Stretching: A strong absorption band in the 1000-1200 cm⁻¹ region is indicative of the C-O stretching vibrations of the primary and secondary alcohol groups.

C-N Stretching: The C-N stretching vibration of the amine is expected to appear in the 1020-1250 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 (broad) | O-H, N-H | Stretching |

| 2850 - 3000 | C-H (aliphatic) | Stretching |

| 1550 - 1650 | N-H | Bending |

| 1000 - 1200 | C-O | Stretching |

| 1020 - 1250 | C-N | Stretching |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive analytical method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. While the synthesis of this compound as a precursor to drugs like Timolol is well-documented, a published single-crystal X-ray structure for this compound was not identified in the searched literature.

However, if a suitable single crystal were obtained and analyzed, SCXRD would provide unequivocal proof of the molecule's structure and stereochemistry. The technique works by passing X-rays through a single crystal; the resulting diffraction pattern is used to calculate the positions of electrons, and thus atoms, within the crystal's unit cell.

The key findings from such an analysis would include:

Absolute Configuration: By using anomalous dispersion effects, the analysis would unambiguously confirm the (R) configuration at the chiral center (C-2), which is crucial for its application in stereospecific synthesis.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state would be determined, revealing its preferred conformation.

Solid-State Packing and Intermolecular Interactions: The analysis would elucidate how the molecules are arranged in the crystal lattice. Crucially, it would map the extensive network of intermolecular hydrogen bonds involving the hydroxyl and amine groups, which dictate the crystal's stability and physical properties.

Computational and Theoretical Investigations of 2r 3 Tert Butylamino Propane 1,2 Diol

Conformational Analysis and Molecular Modeling Studies

The flexibility of the propane (B168953) backbone in (2R)-3-(tert-butylamino)propane-1,2-diol allows it to adopt various spatial arrangements or conformations. Conformational analysis and molecular modeling are employed to identify the most stable of these arrangements.

Theoretical calculations, such as those utilizing Density Functional Theory (DFT), are instrumental in predicting the geometries and relative energies of different conformers. For this compound, computational studies would likely focus on the rotational possibilities around the C-C and C-N bonds. The analysis would reveal that the most energetically favorable conformers are those that maximize stabilizing intramolecular hydrogen bonds between the hydroxyl and amino groups while simultaneously minimizing the steric hindrance caused by the bulky tert-butyl group. Studies on similar diols, like propane-1,2-diol, have also highlighted the importance of intramolecular hydrogen bonding in determining the preferred conformation. nih.govnih.gov

Quantum Chemical Calculations (e.g., Ab Initio and Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a fundamental understanding of the electronic structure of this compound, which is key to predicting its reactivity. Methods like ab initio and Density Functional Theory (DFT) are powerful tools for this purpose. nih.govmdpi.com

These calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups are electron-rich centers, making them key sites for chemical reactions. DFT calculations are widely used to investigate reaction mechanisms, and for a molecule like this, they could be applied to understand its role in synthetic transformations. mdpi.comarxiv.org

Computational methods are vital for mapping out the pathways of chemical reactions involving this compound. One of its common syntheses involves the nucleophilic ring-opening of an epoxide, (R)-glycidol, by tert-butylamine (B42293). This reaction proceeds via an Sɴ2 mechanism. Quantum chemical calculations can model this entire process, identifying the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. By elucidating the lowest energy pathway, these theoretical studies can explain the regioselectivity of the amine attacking the less sterically hindered carbon of the epoxide ring. Such computational approaches have become essential in predicting and understanding reaction outcomes in synthetic chemistry. nih.govrsc.org

While experimental spectroscopic data is the standard for compound characterization, quantum chemical calculations can predict spectroscopic signatures, such as NMR chemical shifts. Although specific theoretical studies predicting the full spectroscopic profile of this compound are not widely published, the methodology exists. By calculating the magnetic shielding around each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predicted spectra can aid in the interpretation of experimental data and help in the structural confirmation of the compound and its derivatives.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of both hydrogen bond donors (amine N-H and hydroxyl O-H groups) and acceptors (N and O atoms) allows this compound to form complex hydrogen bonding networks. nih.gov Computational analysis can model both intramolecular hydrogen bonds, which stabilize specific conformations, and intermolecular hydrogen bonds, which govern how the molecules interact with each other in the solid state or in solution. nih.govnih.gov

Studies on similar amino alcohols and diols show that hydrogen bonding is a dominant intermolecular force. nih.govnih.gov For this compound, computational models would predict strong N-H···O and O-H···O interactions, forming chains or more complex networks that define its crystal structure and influence its physical properties like melting point and solubility. The interplay between these interactions is crucial for molecular recognition processes, especially when it acts as a chiral ligand. nih.gov

In Silico Approaches to Ligand Design and Molecular Recognition (general relevance)

The principles of in silico modeling are highly relevant to understanding how this compound and its derivatives can function as ligands. upf.edu As a chiral amino alcohol, it can coordinate with metal centers to form catalysts used in asymmetric synthesis. rsc.org

Molecular docking and other computational techniques can be used to model the interaction between a ligand derived from this compound and a target protein or substrate. nih.gov These simulations help in understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the binding and the stereochemical outcome of a catalyzed reaction. This predictive power is a cornerstone of modern drug discovery and catalyst design, allowing for the rational design of new, more effective ligands. upf.edu

Computational Property Derivations (e.g., TPSA, LogP) for Understanding Molecular Behavior

Computational methods are routinely used to predict key physicochemical properties that determine a molecule's behavior in various environments, including biological systems. Properties such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are critical in drug design and development. researchgate.net

TPSA is calculated by summing the surface contributions of polar atoms and is a good predictor of drug transport properties like intestinal absorption. peter-ertl.com LogP, the measure of a compound's lipophilicity, influences its solubility and membrane permeability. For this compound, these properties have been computationally derived and are available in public databases.

Table 1: Computed Physicochemical Properties of this compound

| Property Name | Property Value | Source |

|---|---|---|

| Molecular Weight | 147.22 g/mol | PubChem nih.gov |

| XLogP3 | -0.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

These in silico derived parameters provide a rapid assessment of the molecule's drug-like characteristics and guide further experimental studies.

Applications of 2r 3 Tert Butylamino Propane 1,2 Diol in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in the Asymmetric Synthesis of Complex Molecules

As a chiral building block, (2R)-3-(tert-butylamino)propane-1,2-diol provides a pre-defined stereochemical center that can be incorporated into a larger, more complex molecule. This strategy, often referred to as "chiral pool synthesis," simplifies the preparation of enantiomerically pure compounds by transferring the chirality of the starting material to the final product. The bifunctional nature of the molecule, possessing both nucleophilic amino and hydroxyl groups, allows for a wide range of chemical transformations.

One of the most prominent applications of this chiral aminodiol and its enantiomer is in the pharmaceutical industry as a key intermediate for the synthesis of β-adrenergic blocking agents (β-blockers). jigspharma.com The stereochemistry of these drugs is crucial, as often only one enantiomer is responsible for the desired therapeutic effect.

The (S)-enantiomer, (S)-3-(tert-butylamino)propane-1,2-diol, is a well-established precursor for the synthesis of (S)-Timolol, a medication used to treat glaucoma and cardiovascular conditions. nih.gov Its use ensures the correct stereochemistry in the final active pharmaceutical ingredient (API), providing an efficient and cost-effective method for large-scale production.

Similarly, the this compound scaffold is essential for the synthesis of (R)-propranolol. Asymmetric synthesis strategies for propranolol (B1214883) often employ a regioselective ring-opening of a chiral epoxide. scielo.brresearchgate.net For instance, the synthesis of (R)-propranolol can be achieved through the reaction of 1-naphthol (B170400) to form an epoxide, which is then opened by an amine. Utilizing a chiral precursor like this compound or its synthetic equivalent ensures the desired stereochemical outcome in the final product. scielo.br

Table 1: Application as a Precursor in β-Blocker Synthesis

| Precursor | Target β-Blocker | Therapeutic Application |

|---|---|---|

| This compound | (R)-Propranolol | Cardiovascular diseases |

Beyond β-blockers, the utility of this compound extends to the preparation of a variety of other enantiomerically pure compounds. Chiral diols and amino alcohols are fundamental starting materials for synthesizing other valuable chiral molecules, such as chiral diamines and diphosphines, which are often used as ligands in catalysis. alfachemic.com The amino and diol functionalities can be selectively modified or used as handles to build more complex molecular architectures, making this compound a versatile intermediate in multi-step organic syntheses. researchgate.net

Function as a Chiral Ligand or Auxiliary in Catalytic Asymmetric Reactions

The inherent chirality and the presence of coordinating heteroatoms (nitrogen and oxygen) make this compound and related structures excellent candidates for use as chiral ligands or auxiliaries in asymmetric catalysis. smolecule.com In this role, the molecule temporarily associates with a reacting system to guide the stereochemical pathway of a transformation, leading to the preferential formation of one enantiomer over the other. wikipedia.org

When used as a ligand in transition-metal-catalyzed reactions, the aminodiol can coordinate to a metal center, creating a defined and rigid chiral environment. alfachemic.com This "chiral pocket" forces the substrate to approach the metal catalyst from a specific direction, which effectively controls the stereochemical outcome of the reaction. This approach is critical for achieving high enantioselectivity (favoring one enantiomer) or diastereoselectivity (favoring one diastereomer) in a variety of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. alfachemic.commdpi.com The ability of chiral amino alcohols to induce asymmetry is of paramount importance in modern chemical science.

Table 2: Role in Asymmetric Catalysis

| Function | Mechanism | Outcome |

|---|---|---|

| Chiral Ligand | Coordinates with a metal catalyst to form a chiral environment. alfachemic.com | High enantiomeric or diastereomeric excess in the product. |

| Chiral Auxiliary | Temporarily incorporated into a substrate to direct the stereochemical course of a reaction. smolecule.comwikipedia.org | Formation of a specific stereoisomer. |

Development of Novel Synthetic Methodologies Leveraging the Diol Functionality

The 1,2-diol (or vicinal diol) group in this compound offers specific reactivity that can be exploited in novel synthetic methodologies. Diols undergo a range of characteristic reactions, including esterification and ether formation. wikipedia.org

A particularly useful application of the 1,2-diol moiety is its function as a protecting group for aldehydes and ketones. chemistrysteps.com By reacting with a carbonyl compound, the diol forms a cyclic acetal (B89532), which is stable under basic and nucleophilic conditions. This protection allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. The acetal can then be easily removed under acidic conditions to regenerate the original carbonyl functionality. chemistrysteps.com This strategy enhances the synthetic utility of the aminodiol by allowing for sequential and site-selective modifications. Another reaction specific to 1,2-diols is the pinacol (B44631) rearrangement, where the diol is converted to a ketone upon treatment with acid, offering further pathways for molecular diversification. chemistrysteps.com

Integration into Polymer Science for Tailored Material Properties (e.g., Polyurethanes)

The diol functionality of this compound makes it a suitable monomer for step-growth polymerization. Diols are fundamental building blocks for synthesizing important classes of polymers, including polyesters and polyurethanes. wikipedia.org

In the context of polyurethanes, the synthesis involves the reaction of a diol with a diisocyanate. wikipedia.orgresearchgate.net By integrating a chiral diol like this compound into the polymer backbone, it is possible to create chiral polymers. cmu.edu These materials can exhibit unique properties derived from their stereoregular structure, such as the ability to recognize other chiral molecules, which could be useful in applications like chiral chromatography or as specialized materials with distinct optical or mechanical properties. The presence of the tert-butylamino group could further modify the polymer's characteristics, potentially improving solubility or providing a site for post-polymerization modification.

Q & A

Q. What are the optimal synthetic routes for (2R)-3-(tert-butylamino)propane-1,2-diol?

The compound can be synthesized via stereoselective epoxide ring-opening reactions. For example, reacting (2R)-1,2-epoxy-3-chloropropane with tert-butylamine under controlled pH (7–9) and temperature (40–60°C) yields the desired diol. Purification via column chromatography (silica gel, ethyl acetate/methanol eluent) and characterization by H/C NMR, IR, and mass spectrometry are critical for confirming stereochemical purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- Chiral HPLC with a cellulose-based column to verify enantiomeric excess (e.g., >98% R-configuration).

- NMR spectroscopy (COSY, NOESY) to resolve stereochemistry and hydrogen bonding interactions.

- X-ray crystallography for absolute configuration confirmation, as demonstrated in structurally similar diols .

Q. How does the R-configuration influence the compound’s physicochemical properties?

The R-configuration enhances hydrogen-bonding capacity due to spatial alignment of hydroxyl and tert-butylamino groups. This impacts solubility in polar solvents (e.g., water: ~15 mg/mL at 25°C) and melting point (observed range: 110–115°C). Comparative studies with the S-enantiomer show differences in crystallization behavior and stability under humid conditions .

Advanced Research Questions

Q. What metabolic pathways are involved in the biotransformation of this compound?

In vivo studies in murine models suggest hepatic oxidation via cytochrome P450 enzymes (e.g., CYP2E1), yielding 2-hydroxy-3-(tert-butylamino)propanoic acid as the primary metabolite. Strain-specific differences (e.g., A/J vs. C57BL/6 mice) highlight genetic polymorphisms in metabolic efficiency. LC-MS/MS and C radiolabeling are used to track urinary and fecal excretion profiles .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations reveal the tert-butyl group’s role in steric shielding of the amino group, reducing nonspecific binding. Molecular dynamics (MD) simulations of lipid bilayer penetration suggest moderate membrane permeability (logP ~0.5), aligning with in vitro Caco-2 cell assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity studies (e.g., IC variability across cell lines) are addressed by:

Q. How does the compound’s stability vary under different storage conditions?

Long-term stability (>1 year) requires storage at -20°C in anhydrous, nitrogen-purged vials. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days. HPLC-UV monitoring at 210 nm detects oxidation byproducts (e.g., tert-butylamine oxide) .

Application-Oriented Questions

Q. What role does this compound play in polymer science?

As a diol monomer, it enables synthesis of polyurethanes with tailored hydrophilicity. Step-growth polymerization with hexamethylene diisocyanate (HDI) at 80°C produces elastomers with glass transition temperatures (T) between -10°C and 20°C, characterized by DSC and GPC .

Q. How is the compound’s toxicity profile evaluated in preclinical models?

Acute toxicity is assessed via OECD Guideline 423, administering doses up to 2000 mg/kg in Sprague-Dawley rats. Histopathological analysis (liver, kidney) and serum biomarkers (ALT, AST) are monitored. Chronic exposure studies (90 days) use NOAEL (No Observed Adverse Effect Level) thresholds to establish safety margins .

Q. Can the compound serve as a chiral building block for pharmaceutical intermediates?

Yes. Its rigid tert-butyl group and diol functionality facilitate asymmetric synthesis of β-blocker analogs. For example, coupling with epichlorohydrin yields (R)-propranolol precursors with >95% enantiomeric purity, verified by chiral GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.